5-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide
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Overview
Description
5-Bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide is a chemical compound characterized by its bromine atom and furan ring structure
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
Related compounds have been reported to interact with their targets through various mechanisms, such as the suzuki–miyaura cross-coupling reaction .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways .
Pharmacokinetics
The compound’s physical and chemical properties such as melting point, boiling point, density, and solubility have been reported .
Result of Action
Related compounds have been reported to have various effects at the molecular and cellular level .
Action Environment
It is generally known that factors such as temperature, ph, and presence of other substances can influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide typically involves multiple steps, starting with the bromination of furan-2-carboxamide. The reaction conditions include the use of bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis. This involves the use of reactors capable of handling large volumes of reactants and maintaining precise control over reaction conditions. The process is optimized for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the bromine atom to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the bromine atom, potentially leading to the formation of different derivatives.
Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Brominated derivatives with higher oxidation states.
Reduction: Derivatives with reduced bromine content.
Substitution: A variety of substituted furan-2-carboxamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further chemical modifications.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products and technologies.
Comparison with Similar Compounds
5-Bromo-N-(4-methylphenyl)furan-2-carboxamide
5-Bromo-N-(4-ethylphenyl)furan-2-carboxamide
5-Bromo-N-(4-propylphenyl)furan-2-carboxamide
Uniqueness: 5-Bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide stands out due to its specific structural features, particularly the presence of the methylcarbamoyl group. This group contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-16-13(18)8-9-2-4-10(5-3-9)17-14(19)11-6-7-12(15)20-11/h2-7H,8H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIRJTOTXVUXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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